Cas no 16096-33-6 (1-Phenyl-1H-indole)

1-Phenyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1-Phenyl-1H-indole
- 1H-Indole, 1-phenyl-
- 1-methyl-1H-indole
- 1-phenylindole
- 2-phenyl-1H-indole
- N-phenyl-1H-indole
- N-Phenylindole
- phenylindole
- 1H-Indole, phenyl-
- phenylindol
- Indole, phenyl-
- PubChem23692
- BDBM3791
- 1-Phenylbenzimidazole deriv. 8
- YBFCBQMICVOSRW-UHFFFAOYSA-N
- BC212190
- AB0052514
- AX8060107
- ST2415453
- P2503
- Z42
- MFCD00123280
- AC-17817
- 1H-Indole,1-phenyl-
- SCHEMBL170890
- AMY21280
- AKOS006271861
- CHEMBL149746
- 31096-91-0
- 16096-33-6
- A810206
- UNII-NCW9WE9Z9V
- DTXSID80185041
- SY114167
- DS-2622
- CS-W006833
- NS00010867
- FT-0646940
- InChI=1/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11
- FT-0698211
- NCW9WE9Z9V
- DB-005754
-
- MDL: MFCD00123280
- インチ: 1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H
- InChIKey: YBFCBQMICVOSRW-UHFFFAOYSA-N
- ほほえんだ: N1(C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 193.08900
- どういたいしつりょう: 193.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 4.9
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.05±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 60-62 ºC
- ふってん: 190°C/20mmHg(lit.)
- フラッシュポイント: 152.5±20.4 °C
- 屈折率: 1.6580 to 1.6620
- ようかいど: ほとんど溶けない(0.029 g/l)(25ºC)、
- PSA: 4.93000
- LogP: 3.63050
1-Phenyl-1H-indole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1-Phenyl-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Phenyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2503-1G |
1-Phenyl-1H-indole |
16096-33-6 | >98.0%(N) | 1g |
¥385.00 | 2024-04-17 | |
TRC | P229495-100mg |
1-Phenyl-1H-indole |
16096-33-6 | 100mg |
$ 535.00 | 2022-06-03 | ||
Cooke Chemical | A7016912-25MG |
1-Phenyl-1H-indole |
16096-33-6 | 98% | 25mg |
RMB 32.80 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62120-1g |
1-Phenyl-1H-indole |
16096-33-6 | 1g |
¥366.0 | 2021-09-04 | ||
Ambeed | A123443-1g |
1-Phenyl-1H-indole |
16096-33-6 | 98% | 1g |
$67.0 | 2024-04-23 | |
eNovation Chemicals LLC | Y0984498-25g |
1-Phenyl-1H-indole |
16096-33-6 | 95% | 25g |
$520 | 2024-08-02 | |
Cooke Chemical | A7016912-250mg |
1-Phenyl-1H-indole |
16096-33-6 | 98% | 250mg |
RMB 127.20 | 2025-02-21 | |
Ambeed | A123443-5g |
1-Phenyl-1H-indole |
16096-33-6 | 98% | 5g |
$268.0 | 2024-04-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62120-100mg |
1-Phenyl-1H-indole |
16096-33-6 | 100mg |
¥66.0 | 2021-09-04 | ||
TRC | P229495-50mg |
1-Phenyl-1H-indole |
16096-33-6 | 50mg |
$ 320.00 | 2022-06-03 |
1-Phenyl-1H-indole 関連文献
-
Ha Lim Lee,Kyung Hyung Lee,Jun Yeob Lee J. Mater. Chem. C 2019 7 5988
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Debkumar Nandi,Samarjeet Siwal,Kaushik Mallick New J. Chem. 2017 41 3082
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Min Jiang,Haoyue Xiang,Fangxia Zhu,Xing Xu,Lianfu Deng,Chunhao Yang Org. Biomol. Chem. 2015 13 10122
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Trimurtulu Kotipalli,Donala Janreddy,Veerababurao Kavala,Chun-Wei Kuo,Ting-Shen Kuo,Mei-Ling Chen,Chiu-Hui He,Ching-Fa Yao RSC Adv. 2014 4 47833
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Vineeta Soni,Ulhas N. Patel,Benudhar Punji RSC Adv. 2015 5 57472
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Margiani P. Fortes,Mariana M. Bassaco,Teodoro S. Kaufman,Claudio C. Silveira RSC Adv. 2014 4 34519
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Sheela Kumari,Anand Ratnam,Kiran Mawai,Virendra Kumar Chaudhary,Aurobinda Mohanty,Kaushik Ghosh New J. Chem. 2020 44 19591
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Lianpeng Zhang,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2015 13 8322
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Saeed Zahmatkesh,Mohsen Esmaeilpour,Jaber Javidi RSC Adv. 2016 6 90154
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Yongbin Wang,Yu Zhang,Beibei Yang,Ao Zhang,Qizheng Yao Org. Biomol. Chem. 2015 13 4101
1-Phenyl-1H-indoleに関する追加情報
1-Phenyl-1H-indole (CAS No. 16096-33-6): A Comprehensive Overview
1-Phenyl-1H-indole, also known as indole phenyl derivative, is a heterocyclic organic compound with a unique structure that combines an indole ring and a phenyl group. This compound, identified by the CAS registry number 16096-33-6, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. Recent advancements in synthetic methodologies and computational studies have further illuminated its structural characteristics, reactivity, and functionalization possibilities.
The molecular structure of 1-Phenyl-1H-indole consists of a fused bicyclic system comprising a benzene ring and a pyrrole ring, with an additional phenyl group attached at the 1-position of the indole moiety. This arrangement imparts the compound with aromaticity, conjugation, and hydrogen bonding capabilities, making it an intriguing candidate for various chemical transformations. Researchers have explored its synthesis through methods such as the Paal-Knorr synthesis, which involves the condensation of amino carbonyl compounds with ketones or aldehydes under specific conditions. Recent studies have also focused on optimizing these reactions to enhance yield and purity, leveraging green chemistry principles to minimize environmental impact.
One of the most compelling aspects of 1-Phenyl-1H-indole is its role in drug discovery. The indole scaffold is a well-known motif in medicinal chemistry, having been featured in numerous bioactive compounds, including anti-inflammatory agents, anticancer drugs, and neuroprotective agents. The substitution of the indole ring with a phenyl group introduces additional electronic and steric effects, potentially enhancing the compound's bioavailability and pharmacokinetic properties. For instance, recent research has demonstrated that indole phenyl derivatives can modulate key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents for chronic inflammatory diseases.
In addition to its pharmacological applications, 1-Phenyl-1H-indole has found utility in materials science. Its aromaticity and conjugation make it an ideal candidate for use in organic electronics. Researchers have investigated its incorporation into organic semiconductors and light-emitting diodes (OLEDs), where it contributes to charge transport properties and emission characteristics. Furthermore, the compound's ability to form self-assembled monolayers has been exploited in surface functionalization applications, enhancing the performance of sensors and catalytic systems.
The synthesis of indole phenyl derivatives has also been enhanced by modern computational techniques. Density functional theory (DFT) calculations have provided insights into the electronic structure and reactivity of 1-Phenyl-1H-indole, enabling researchers to predict its behavior in various chemical reactions. These computational studies have been complemented by experimental validations, leading to a deeper understanding of the compound's properties.
Another area of interest is the use of indole phenyl derivatives in supramolecular chemistry. The ability of indole phenyl derivatives to form hydrogen bonds and π–π interactions has been leveraged to construct supramolecular assemblies with tailored functionalities. Such assemblies hold promise for applications in drug delivery systems, where controlled release mechanisms can be designed based on these interactions.
In conclusion, indole phenyl derivatives, particularly 1-Phenyl-1H-indole (CAS No. 16096-33-6), represent a class of compounds with diverse applications across multiple disciplines. From drug discovery to materials science and supramolecular chemistry, their unique structural features continue to inspire innovative research directions. As advancements in synthetic methods and computational modeling unfold, the potential for new discoveries involving this compound remains vast.
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